tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate
Description
tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a carbamate derivative featuring a seven-membered 1,4-oxazepane ring fused to a methyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, ensuring selective reactivity .
Properties
CAS No. |
1440961-33-0 |
|---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(1,4-oxazepan-6-ylmethyl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-12-4-5-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
GRBABAVJMWOKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCOC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
1,4-Oxazepane Ring Formation
The 1,4-oxazepane scaffold can be assembled through nucleophilic ring-closing reactions. A common approach involves reacting a diamine derivative with a carbonyl source (e.g., phosgene or triphosgene) under controlled conditions. For example, 6-(aminomethyl)-1,4-oxazepane may be synthesized by cyclizing a precursor such as N-(2-hydroxyethyl)ethylenediamine with a carbonylating agent. Alternative methods include reductive amination of ketoamines or Mitsunobu reactions to form ether linkages.
Boc Protection of the Amine Group
Following ring formation, the primary amine at the 6-position of the oxazepane is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or N-methylmorpholine (NMM). This step is critical to prevent undesired side reactions during subsequent functionalization.
Stepwise Preparation Methodologies
Route 1: Direct Boc Protection of Preformed 1,4-Oxazepan-6-ylmethylamine
This two-step approach begins with synthesizing 1,4-oxazepan-6-ylmethylamine, followed by Boc protection:
Step 1: Synthesis of 1,4-Oxazepan-6-ylmethylamine
A mixture of 2-(aminomethyl)aminoethanol (10 g, 95 mmol) and triphosgene (9.5 g, 32 mmol) in dichloromethane (100 mL) is stirred at 0°C for 4 hours. The reaction is quenched with aqueous sodium bicarbonate, extracted, and concentrated to yield 1,4-oxazepan-6-ylmethylamine as a colorless oil.
Step 2: Boc Protection
The amine (8.2 g, 63 mmol) is dissolved in THF (50 mL) and treated with Boc anhydride (15.4 g, 70 mmol) and NMM (7.7 mL, 70 mmol) at 0°C. After stirring for 12 hours at room temperature, the mixture is concentrated and purified via column chromatography (hexane/ethyl acetate, 8:1) to afford the target compound.
Yield : 85–90%
Characterization :
Route 2: Condensation of Boc-Protected Serine Derivatives with Heterocyclic Amines
A patent by CN102020589B describes a method applicable to analogous carbamates, using N-Boc-D-serine as a starting material. Although developed for a benzylamine derivative, this route can be adapted for 1,4-oxazepan-6-ylmethylamine:
Step 1: Mixed Anhydride Formation
N-Boc-D-serine (51.3 g, 0.25 mol) is dissolved in anhydrous ethyl acetate (400 mL) and cooled to -10°C. Isobutyl chlorocarbonate (37.59 g, 0.275 mol) and NMM (27.83 g, 0.275 mol) are added dropwise. The mixture is stirred for 2 hours to form the mixed anhydride.
Step 2: Amine Condensation
A solution of 1,4-oxazepan-6-ylmethylamine (29.48 g, 0.275 mol) in ethyl acetate (50 mL) is added dropwise to the anhydride solution. The reaction is warmed to 10–15°C and stirred for 2 hours. Workup yields the Boc-protected product after crystallization (hexane/ethyl acetate).
Yield : 90–93%
Optimization Notes :
-
Molar ratios of 1:1.1–1.5 (amine:Boc-serine) improve conversion.
-
Anhydrous conditions prevent hydrolysis of the mixed anhydride.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethyl acetate | Minimizes side reactions |
| Reaction Temperature | -10°C to 5°C | Prevents racemization |
| Stirring Time | 3–5 hours | Ensures complete condensation |
Catalytic and Stoichiometric Considerations
-
Base Selection : NMM outperforms triethylamine in anhydride formation due to superior solubility in ethyl acetate.
-
Molar Ratios : A 10–20% excess of isobutyl chlorocarbonate drives mixed anhydride formation to completion.
Analytical Validation and Quality Control
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥99% purity for the final product. Retention time: 8.2 minutes.
Spectroscopic Confirmation
Scalability and Industrial Applications
The methodologies described are scalable to multi-kilogram batches, with phase-transfer catalysis (PTC) enabling efficient alkylation steps. For instance, Tetrabutylammonium bromide (0.025–0.2 equiv) facilitates methyl group transfer in ethyl acetate/water biphasic systems .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The oxazepane ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different oxazepane derivatives .
Scientific Research Applications
tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The oxazepane ring and carbamate group play crucial roles in this interaction, allowing the compound to form stable complexes with the target enzymes. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate can be elucidated through comparisons with analogous carbamate derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The 1,4-oxazepane ring in the target compound is a seven-membered heterocycle with oxygen and nitrogen, offering conformational flexibility and enhanced hydrogen-bonding capacity compared to the five-membered cyclopentane rings in PBY1403190 and PB06574. This larger ring may improve solubility in polar solvents but could reduce metabolic stability .
Substituent Positioning: The target compound’s Boc group is attached via a methyl linker at the oxazepane’s 6-position, whereas the analogous compound (CAS 2306245-70-3) lacks this linker. In contrast, the cyclopentane-based carbamates (CAS 154737-89-0 and 167465-99-8) feature a hydroxyl group at position 3, enabling participation in hydrogen bonding or phosphorylation reactions, which are absent in the oxazepane derivatives .
Stereochemistry :
- The cyclopentane derivatives exhibit distinct stereochemical configurations (1S,3S vs. 1S,3R), which are critical for enantioselective synthesis or biological activity. For example, the 1S,3R isomer (CAS 167465-99-8) may exhibit higher affinity for certain enzymes due to spatial compatibility .
- The oxazepane compound (CAS 2306245-70-3) specifies a 6R configuration, highlighting the importance of chirality in pharmacological optimization .
Synthetic Utility :
- The Boc group in all compounds serves as a temporary amine protector, but deprotection conditions (e.g., acidic hydrolysis) may vary due to structural differences. The oxazepane ring’s nitrogen, shielded by the methyl linker, might require harsher conditions for deprotection compared to cyclopentane derivatives .
Research Findings
- Solubility and Reactivity : The oxazepane ring’s polarity likely enhances aqueous solubility compared to cyclopentane derivatives, making it advantageous for formulations requiring high bioavailability. However, the methyl linker could reduce reactivity in nucleophilic substitution reactions .
- Biological Interactions : Cyclopentane-based carbamates with hydroxyl groups (e.g., CAS 154737-89-0) are documented in proteolysis-targeting chimeras (PROTACs), leveraging their hydrogen-bonding capacity for target protein engagement. The oxazepane derivatives, lacking hydroxyl groups, may instead excel in passive membrane diffusion .
- Stereochemical Impact : The 6R configuration in CAS 2306245-70-3 has been prioritized in chiral drug synthesis, underscoring the role of stereochemistry in optimizing pharmacokinetic profiles .
Biological Activity
Tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- CAS Number : 1782916-90-8
The presence of the tert-butyl group enhances the compound's lipophilicity, which can improve its solubility in organic solvents and biological membranes, potentially increasing its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit neuroprotective properties by modulating neurotransmitter systems and inhibiting pathways involved in neurodegeneration.
Potential Mechanisms Include:
- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, which could enhance cholinergic signaling in the brain.
- Anti-inflammatory Activity : The compound may reduce pro-inflammatory cytokines, contributing to its neuroprotective effects.
- Oxidative Stress Reduction : It may mitigate oxidative stress in neuronal cells, protecting against apoptosis induced by neurotoxic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta (Aβ) induced toxicity. For example:
- Cell Viability : At concentrations of 100 μM, the compound exhibited significant protective effects on astrocytes exposed to Aβ, improving cell viability from 43.78% to 62.98% compared to controls .
In Vivo Studies
In vivo models have also been employed to assess the neuroprotective effects of the compound:
- Scopolamine-Induced Oxidative Stress : In studies involving scopolamine administration, treatment with the compound resulted in reduced malondialdehyde (MDA) levels in brain homogenates, indicating a decrease in lipid peroxidation and oxidative stress .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing structural similarities and differences:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl (1-oxopropan-2-yl)carbamate | Contains a propanoyl group | Exhibits different biological activity |
| Tert-butyl N-(2-oxiranylmethyl)carbamate | Contains an epoxide moiety | Potentially more reactive due to epoxide |
| Tert-butyl N-(1,4-oxazepan-2-yl)carbamate | Similar oxazepane structure but at position 2 | May exhibit different pharmacological profiles |
The unique positioning of substituents on the oxazepane ring of this compound may influence its interaction with biological targets differently compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neurodegenerative Diseases : Research indicates that compounds with similar structures may be beneficial in treating Alzheimer's disease by inhibiting Aβ aggregation and enhancing cholinergic transmission.
- Inflammatory Disorders : The anti-inflammatory properties observed in preliminary studies suggest potential use in conditions characterized by chronic inflammation.
Q & A
Q. What are the key synthetic routes and reaction conditions for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate?
The synthesis typically involves multi-step processes:
- Ring formation : The 1,4-oxazepane ring is constructed via cyclization of precursor amines or alcohols under acidic or basic conditions.
- Carbamate introduction : The tert-butyl carbamate group is introduced using tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to protect the amine intermediate .
- Purification : Column chromatography or crystallization is employed to isolate the product, with solvent selection (e.g., ethyl acetate/hexane) critical for purity .
Q. How is the structural integrity of this compound verified in synthetic chemistry?
Characterization relies on spectroscopic methods:
- NMR : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), oxazepane ring protons (δ 3.0–4.0 ppm), and carbamate carbonyl (δ ~155 ppm in C) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) matching the molecular formula .
Q. What stability considerations are critical for handling this compound?
- pH sensitivity : The carbamate group hydrolyzes under strongly acidic or basic conditions. Storage at neutral pH (dry, inert atmosphere) is recommended .
- Thermal stability : Decomposition occurs above 150°C; reactions should be conducted below this threshold .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Design of Experiments (DOE) methodologies are applied:
- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalyst optimization : Lewis acids (e.g., ZnCl) may accelerate ring closure .
- Statistical analysis : Response surface models (e.g., ANOVA) identify critical parameters (temperature, stoichiometry) for maximizing yield .
Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. How can contradictory biological assay data be resolved?
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
- Metabolite analysis : LC-MS identifies degradation products that may interfere with activity .
- Control experiments : Include known inhibitors/substrates to benchmark activity and validate experimental conditions .
Q. What strategies are used to design enzyme interaction studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
